N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide
Description
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a hydroxypyrazine group and a furan-3-carboxamide moiety. The compound belongs to a class of fused triazolopyrazines, which are frequently explored for their bioactivity, including cytotoxicity, membrane stabilization, and metabolic regulation .
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-10(7-1-4-19-6-7)13-5-8-14-15-9-11(18)12-2-3-16(8)9/h1-4,6H,5H2,(H,12,18)(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRATVSUATWVSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and pyrazine carboxylic acids.
Hydroxylation: Introduction of the hydroxyl group at the 8-position can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Furan Carboxamide Moiety: This step involves the coupling of the triazolo[4,3-a]pyrazine intermediate with furan-3-carboxylic acid or its derivatives, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, particularly at the carboxamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted triazolo[4,3-a]pyrazine derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolo[4,3-a]pyrazine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s closest analog is N-[(8-Hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide (), which replaces the furan-3-carboxamide with a phenyl-2H-1,2,3-triazole-4-carboxamide group. Key differences include:
- Molecular formula : C₁₅H₁₂N₈O₂ (analog) vs. C₁₂H₁₀N₆O₃ (estimated for the target compound).
Another relevant analog is N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (), which incorporates an antioxidant 3,5-di-tert-butyl-4-hydroxybenzamide group.
Table 1: Structural and Functional Comparison
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Triazolo-pyrazine core : This core is known for its diverse biological activities.
- Furan and carboxamide moieties : These functional groups contribute to the compound's reactivity and biological profile.
The molecular formula for this compound is with a molecular weight of approximately 272.26 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that this compound may function through several mechanisms:
- Neurokinin Receptor Antagonism : The compound acts as a selective antagonist of the neurokinin-3 (NK-3) receptor. This receptor is involved in the regulation of mood and anxiety, making this compound a candidate for treating anxiety disorders and depression .
- Renin Inhibition : Similar compounds have shown potential as inhibitors of human renin, suggesting that this compound may also possess antihypertensive properties .
Antidepressant and Anxiolytic Effects
Studies have demonstrated that compounds with similar structures to this compound exhibit antidepressant and anxiolytic effects. For instance:
- Animal Model Studies : In rodent models, compounds targeting NK-3 receptors have shown significant reductions in anxiety-like behaviors .
Anticancer Properties
The compound's potential anticancer activity has been explored in various cell lines:
- Cell Line Studies : Preliminary studies indicate cytotoxic effects against several cancer cell lines with IC50 values ranging from 10 to 50 µM . This suggests a promising avenue for further investigation into its use as an anticancer agent.
Case Studies and Research Findings
| Study | Findings | Remarks |
|---|---|---|
| Bouabdallah et al. (2022) | Investigated triazole derivatives for anticancer activity | Found significant cytotoxicity against MCF7 and NCI-H460 cell lines |
| Wei et al. (2022) | Assessed pyrazole derivatives | Noted compounds with IC50 values as low as 26 µM against A549 cells |
| Xia et al. (2022) | Explored autophagy induction in cancer cells | Highlighted the potential of derivatives to induce apoptosis |
Q & A
Q. What are the key synthetic routes for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide?
- Methodology : The synthesis involves multi-step reactions starting with the formation of the triazolo[4,3-a]pyrazine core. A common approach includes:
Core formation : Condensation of hydrazine derivatives with pyrazinone precursors under reflux in anhydrous DMF, often catalyzed by carbonyldiimidazole (CDI) .
Hydroxylation : Introduction of the 8-hydroxy group via selective oxidation or deprotection of methoxy intermediates (e.g., using BBr₃ in dichloromethane) .
Functionalization : Coupling the furan-3-carboxamide moiety via reductive amination or amide bond formation using EDCI/HOBt in DMF .
Purification typically employs column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole and hydroxy groups. For example, the 8-hydroxy proton appears as a singlet at δ ~10.5 ppm in DMSO-d₆ .
- IR spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (O-H at ~3200 cm⁻¹) .
- Mass spectrometry (HRMS or ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the hydroxy group at position 8 influence the compound’s reactivity?
- Methodology : The 8-hydroxy group enhances hydrogen-bonding potential, affecting solubility and intermolecular interactions. Reactivity studies involve:
- pH-dependent stability : Test solubility in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy .
- Derivatization : Acetylation (acetic anhydride/pyridine) or methylation (MeI/K₂CO₃) to assess functional group compatibility .
Advanced Research Questions
Q. How can synthetic yield be optimized for the triazolo-pyrazine core?
- Methodology :
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation. Adjust stoichiometry (1.2:1 molar ratio of hydrazine to pyrazinone) .
- Catalyst screening : Compare CDI, DCC, or EDC/HOBt for amide bond formation. CDI in DMF at 60°C often gives >80% yield .
- Temperature control : Reflux (100°C) for cyclization vs. room temperature for coupling steps to minimize side products .
Q. What strategies address low aqueous solubility in biological assays?
- Methodology :
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or acetate esters of the 8-hydroxy group to improve bioavailability .
- Salt formation : Screen counterions (e.g., HCl, sodium) for crystalline salt forms .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Methodology :
- Orthogonal assays : Compare IC₅₀ values from fluorescence-based assays (e.g., NADH depletion) with radiometric or SPR-based methods .
- Structural analysis : Perform X-ray crystallography or molecular docking to validate binding modes and identify key residues (e.g., ATP-binding pockets) .
- Buffer optimization : Test inhibition in varying ionic strengths/pH to rule out assay-specific artifacts .
Q. What computational methods predict SAR for furan-3-carboxamide derivatives?
- Methodology :
- QSAR modeling : Use Gaussian or Schrödinger Suite to correlate substituent electronegativity (Hammett σ) with bioactivity .
- Docking simulations : Map interactions of the furan ring with hydrophobic pockets using AutoDock Vina .
- ADMET prediction : SwissADME or pkCSM to optimize logP (target: 2–3) and CYP450 inhibition profiles .
Q. How to design stability-indicating methods for forced degradation studies?
- Methodology :
- Stress conditions : Expose to heat (60°C), light (ICH Q1B), and oxidants (H₂O₂) for 48 hours .
- HPLC-DAD/MS : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of the furan ring) .
- Kinetic modeling : Calculate activation energy (Eₐ) for degradation pathways using Arrhenius plots .
Notes
- Advanced focus : Emphasis on experimental design (e.g., orthogonal assays, QSAR) and data contradiction resolution.
- Methodological rigor : Answers prioritize reproducible protocols over theoretical definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
